REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1([CH:19]=[CH2:20])[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][O:12]1)=[O:10])C1C=CC=CC=1.O.[OH-].[Li+]>O1CCCC1.O>[CH3:17][C:14]1([CH3:18])[CH2:13][O:12][C:11]([CH:19]=[CH2:20])([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2.3|
|
Name
|
5,5-dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid benzyl ester
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1(OCC(OC1)(C)C)C=C
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 19 h
|
Duration
|
19 h
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(OC1)(C(=O)O)C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |